4-((3-Bromophenyl)sulfonyl)piperazin-2-one
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Overview
Description
4-((3-Bromophenyl)sulfonyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromophenyl group attached to a sulfonyl piperazinone structure, making it a unique and potentially valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromophenyl)sulfonyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromophenyl)sulfonyl)piperazin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-((3-Bromophenyl)sulfonyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-((3-Bromophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A similar compound with a triazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a pyrazoline ring
Uniqueness
4-((3-Bromophenyl)sulfonyl)piperazin-2-one is unique due to its specific combination of a bromophenyl group and a sulfonyl piperazinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11BrN2O3S |
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Molecular Weight |
319.18 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C10H11BrN2O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7H2,(H,12,14) |
InChI Key |
GVPBKAJFZXQIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Br |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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